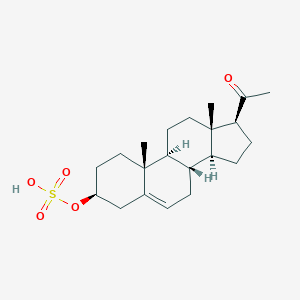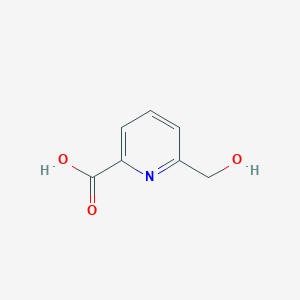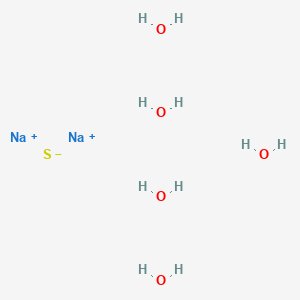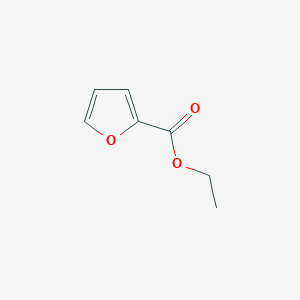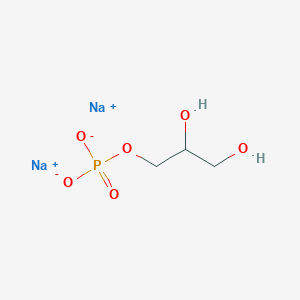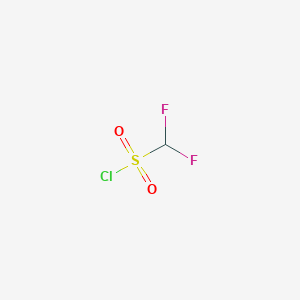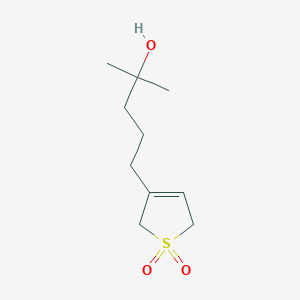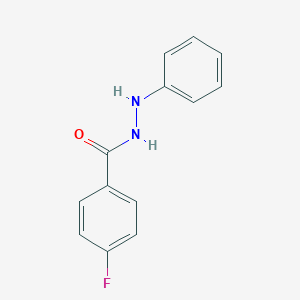
4-fluoro-N'-phenylbenzohydrazide
Übersicht
Beschreibung
Benzoic acid, p-fluoro-, 2-phenylhydrazide: is an organic compound with the molecular formula C13H11FN2O It is a derivative of benzoic acid and is characterized by the presence of a fluorine atom at the para position and a phenylhydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Synthesis from p-fluorobenzoic acid: The synthesis of benzoic acid, p-fluoro-, 2-phenylhydrazide can be achieved by reacting p-fluorobenzoic acid with phenylhydrazine under acidic conditions. The reaction typically involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the hydrazide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzoic acid, p-fluoro-, 2-phenylhydrazide can undergo oxidation reactions to form corresponding azobenzene derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives. Sodium borohydride (NaBH4) is a commonly used reducing agent for this purpose.
Substitution: The fluorine atom in the para position can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) can be used for this transformation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3)
Major Products Formed:
Oxidation: Azobenzene derivatives
Reduction: Hydrazine derivatives
Substitution: Various substituted benzoic acid derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Benzoic acid, p-fluoro-, 2-phenylhydrazide is used as an intermediate in the synthesis of more complex organic molecules
Biology:
Biological Studies: This compound is used in biological studies to investigate its effects on cellular processes. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine:
Pharmaceutical Research: Benzoic acid, p-fluoro-, 2-phenylhydrazide is explored for its potential therapeutic properties. It is studied for its ability to inhibit certain enzymes and pathways, making it a candidate for drug development.
Industry:
Material Science: This compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: Benzoic acid, p-fluoro-, 2-phenylhydrazide can inhibit specific enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Interaction with Biological Molecules: The compound can interact with proteins, nucleic acids, and other biomolecules, influencing their structure and function. These interactions can modulate cellular activities and responses.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 2-phenylhydrazide: Similar in structure but lacks the fluorine atom at the para position.
4-Fluorobenzoic acid: Contains the fluorine atom but lacks the phenylhydrazide group.
Phenylhydrazine derivatives: Compounds with similar hydrazide groups but different substituents on the aromatic ring.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom at the para position enhances the compound’s reactivity and stability.
Phenylhydrazide Group: The phenylhydrazide group provides unique chemical properties, making the compound valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
1496-02-2 |
|---|---|
Molekularformel |
C13H11FN2O |
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
4-fluoro-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C13H11FN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17) |
InChI-Schlüssel |
PGKDUKIHKGXXIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |
Key on ui other cas no. |
1496-02-2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

